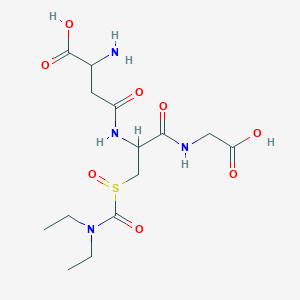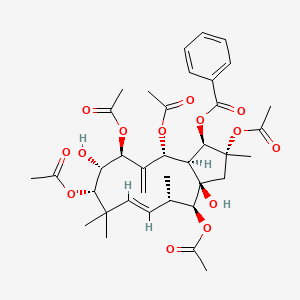
Jatrophane 5
Übersicht
Beschreibung
Jatrophane 5 is a natural product found in Euphorbia peplus with data available.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Effects and Cancer Treatment Jatrophane diterpenes, particularly from the Euphorbiaceae family, have demonstrated significant pharmacological effects, including multidrug resistance (MDR) reversal activity, anticancer, antiviral, antimalarial, anti-inflammatory, and lipid-lowering activities. They are considered novel scaffolds for discovering and developing effective MDR modulators for cancer therapy, with many JD derivatives exhibiting greater effectiveness than some clinical medicines like verapamil and doxorubicin in reversing MDR (Zhou, Guo, & Li, 2020).
2. Anti-Tumor and Cell Growth Inhibition Properties Certain jatrophane diterpenes have been evaluated for their ability to inhibit the in vitro growth of human tumor cell lines. Some compounds, such as euphopubescenol and euphopubescene, showed inhibitory effects on breast adenocarcinoma and non-small cell lung cancer cell lines, suggesting their potential in anti-tumor applications (Valente et al., 2004).
3. Biological Activity and SARs Research on macrocyclic diterpenes like jatrophane has covered their biogenesis, isolation methods, structure, biological activity, and structure-activity relationship (SAR). Their complex skeletons and a broad spectrum of biological activities make them significant in natural product drug discovery programs (Fattahian, Ghanadian, Ali, & Khan, 2020).
4. Interaction with Chemotherapeutic Agents Jatrophane-type compounds have been evaluated for their interactions with chemotherapeutic agents like paclitaxel and doxorubicin. Studies show that certain jatrophanes can significantly enhance the effectiveness of these drugs in multi-drug-resistant cancer cell lines (Aljančić et al., 2011).
5. Role in Abiotic Stress Tolerance in Plants Jatrophane derivatives like JcLEA from Jatropha curcas have shown significant induction by abiotic stresses such as dehydration and salt stress, suggesting their role in enhancing stress tolerance in plants (Liang et al., 2013).
6. Traditional Medicinal Uses Jatropha curcas L., a species from which jatrophane diterpenes are derived, has been traditionally used for a variety of medicinal purposes. Studies have highlighted its potential in treating diverse ailments, underscoring the importance of its phytochemical components (Abdelgadir & Staden, 2013).
7. Microtubule-Interacting Agents Certain jatrophane polyesters have been identified as new microtubule-interacting agents. They exhibit an ability to stimulate purified tubulin assembly in vitro and show potential as a new type of tubulin binder in cancer chemotherapy (Miglietta, Gabriel, Appendino, & Bocca, 2002).
Wirkmechanismus
Target of Action
Jatrophane 5, a natural product derived from Jatropha carcas L, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
This compound interacts with P-gp and inhibits its function . This inhibition is stronger than that of other known P-gp inhibitors such as R(+)-verapamil and Tariquidar . By inhibiting P-gp, this compound prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
It is known that p-gp, the primary target of this compound, is involved in various biochemical pathways related to drug transport and resistance . By inhibiting P-gp, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its strong inhibition of p-gp suggests that it may enhance the bioavailability of other drugs by preventing their efflux from cells .
Result of Action
The primary molecular effect of this compound is the inhibition of P-gp, which can lead to increased intracellular concentrations of other drugs . On a cellular level, this can enhance the efficacy of these drugs, particularly in cancer cells that have developed drug resistance .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the expression of P-gp can be affected by the cellular environment, including the presence of other drugs . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Jatrophane 5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with P-glycoprotein, a transporter protein involved in multidrug resistance. This compound acts as an inhibitor of P-glycoprotein, thereby reversing multidrug resistance in cancer cells . Additionally, this compound interacts with protein kinase C, influencing various cellular processes through the phosphoinositide signaling pathway .
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy in human microglia cells, which is crucial for cellular homeostasis and the degradation of damaged organelles . Moreover, it affects gene expression by inhibiting the activity of certain transcription factors, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the C1 domain of protein kinase C, leading to its activation and subsequent regulation of vital cellular processes such as proliferation, survival, and apoptosis . This compound also inhibits the activity of P-glycoprotein by binding to its active site, preventing the efflux of chemotherapeutic drugs from cancer cells . This inhibition enhances the efficacy of chemotherapy by increasing the intracellular concentration of the drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on P-glycoprotein and its ability to activate autophagy over several weeks . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P-glycoprotein and activates autophagy without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through the cytochrome P450 enzyme system, which facilitates its biotransformation into active metabolites . These metabolites may further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . Additionally, this compound may bind to other transporters and proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These modifications play a vital role in regulating the activity and function of this compound within the cell.
Eigenschaften
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDSECXZWCLMS-RWMROPJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098109 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-89-7 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)
![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)

